

Theoretical studies on sec-butyl disulfide molecular geometry

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Compound of Interest

Compound Name: *sec-Butyl Disulfide*

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An In-depth Technical Guide to the Theoretical Analysis of **sec-Butyl Disulfide** Molecular Geometry

This guide provides a detailed exploration of the theoretical and computational methodologies used to characterize the molecular geometry of **sec-butyl disulfide**. It is intended for researchers, computational chemists, and drug development professionals who require a deep understanding of disulfide conformational behavior.

Introduction: The Significance of Disulfide Geometry

Disulfides (R-S-S-R') are a critical functional group in chemistry and biology, most notably forming stabilizing cross-links in proteins.[1][2] The three-dimensional structure of the disulfide bond is not rigid; it is defined by a unique set of geometric parameters, including bond lengths, bond angles, and, most importantly, dihedral angles. The central C-S-S-C dihedral angle (χ_3) is the primary determinant of the disulfide's overall conformation and energy, with the most stable arrangements typically being around $\pm 90^\circ$ (a gauche conformation).[2][3]

This torsional preference arises from the repulsion between the lone pairs of electrons on the adjacent sulfur atoms, which is minimized in a skewed geometry.[3] Deviations from this ideal angle, often enforced by the steric constraints of the surrounding molecular structure, can introduce significant strain energy, influencing molecular reactivity and biological function.[3]

sec-Butyl disulfide ($\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{SSC}(\text{CH}_3)\text{CH}_2\text{CH}_3$) presents a particularly interesting case for theoretical study. Unlike simpler dialkyl disulfides like dimethyl disulfide, the bulky and chiral sec-butyl groups introduce significant steric hindrance and a more complex conformational landscape. Understanding the preferred geometries and rotational energy barriers of this molecule provides fundamental insights applicable to disulfide bonds in sterically demanding environments, such as the hydrophobic cores of proteins or novel organosulfur pharmaceuticals.

This guide outlines the modern computational workflow for elucidating these geometric properties, grounded in first-principles quantum mechanical methods.

Theoretical & Computational Methodology: A Self-Validating Workflow

The accurate theoretical determination of molecular geometry requires a robust computational approach. Density Functional Theory (DFT) has emerged as a powerful and reliable method for studying disulfide-containing molecules, offering a favorable balance of computational cost and accuracy.^{[4][5][6]} The choice of functional and basis set is critical for obtaining chemically meaningful results. For instance, newer functionals like the M05 series have shown improvements over older methods for systems where non-covalent interactions are important.^[3]

Proposed Computational Protocol

A rigorous computational study of **sec-butyl disulfide**'s geometry would follow a multi-step, self-validating protocol designed to comprehensively map its potential energy surface.

Step 1: Initial Structure Generation

- The starting point is the generation of multiple initial structures corresponding to plausible rotational isomers (rotamers) of **sec-butyl disulfide**. This includes variations in the C-S-S-C dihedral angle (e.g., anti at 180° , and gauche at $+90^\circ$ and -90°) as well as rotations around the C-S bonds.

Step 2: Geometry Optimization

- Each initial structure is subjected to a full geometry optimization. This process systematically alters the coordinates of each atom to find the nearest local minimum on the potential energy surface, where the net forces on all atoms are zero.
- Causality: This step is crucial because it allows the molecule to relax into a stable, low-energy conformation. Using a reliable DFT functional, such as ω B97X-V or M06-2X, paired with a sufficiently large basis set (e.g., 6-311++G(d,p)), ensures that both electronic effects and steric repulsions are accurately modeled.^{[1][4]}

Step 3: Vibrational Frequency Analysis

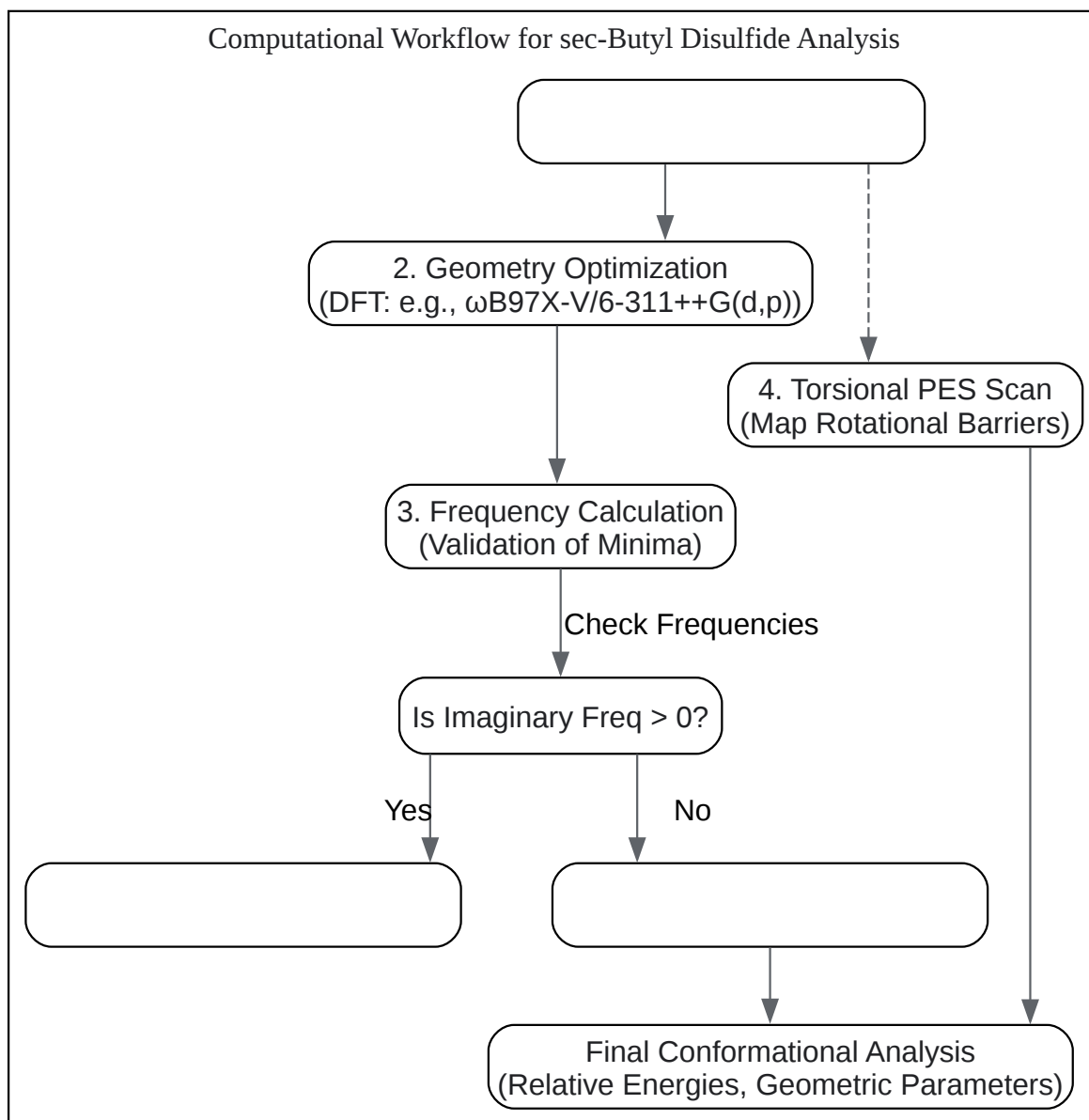
- Following optimization, a frequency calculation is performed for each stationary point.
- Trustworthiness: This step serves as a critical validation of the optimization. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. The calculated vibrational frequencies can also be compared with experimental IR spectra for further validation.^[4]

Step 4: Torsional Potential Energy Surface (PES) Scan

- To map the energy barriers between different conformers, a relaxed PES scan is performed. The C-S-S-C dihedral angle is systematically varied (e.g., in 10° increments from 0° to 360°), and at each step, the rest of the molecule's geometry is allowed to relax.
- Expertise: This computationally intensive step provides a complete picture of the rotational energy profile, revealing the energy cost of deviating from the preferred gauche conformation and identifying the transition states that separate the stable isomers.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol described.



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Caption: A typical workflow for the theoretical analysis of molecular geometry.

Results & Discussion: The Conformational Landscape of **sec-Butyl Disulfide**

While specific published studies on **sec-butyl disulfide** are limited, we can predict its geometric properties with high confidence based on extensive research on analogous dialkyl disulfides.^[7]

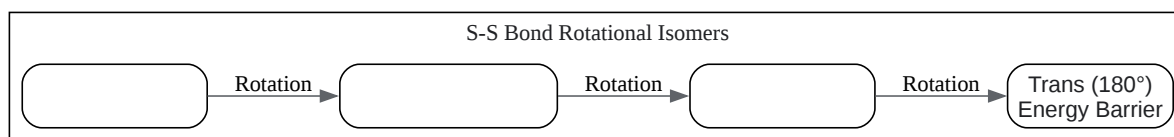
Key Geometric Parameters

The geometry of a disulfide is primarily defined by three parameters: the S-S and C-S bond lengths, the C-S-S bond angle, and the C-S-S-C dihedral angle.

Parameter	Typical Value	Expected Value for sec-Butyl Disulfide	Rationale
S-S Bond Length	~2.04 - 2.06 Å	~2.05 Å	The S-S bond is relatively insensitive to the nature of the alkyl substituent, as the long bond distance minimizes steric effects between the groups. [4] [5]
C-S Bond Length	~1.81 - 1.83 Å	~1.82 Å	This is a standard C-S single bond length.
C-S-S Bond Angle	~103° - 107°	~105° - 110°	Steric repulsion between the bulky sec-butyl group and the distal sulfur atom may cause this angle to open slightly compared to less hindered disulfides.
C-S-S-C Dihedral Angle	±(80° - 100°)	±(90° - 114°)	The stable gauche form is strongly preferred. [3] Increased bulk from the sec-butyl groups is expected to push this angle towards a larger value, potentially as high as 114°, to minimize steric clashes. [7]

Rotational Isomerism and Steric Effects

The central C-S-S-C dihedral angle is the most critical factor. The potential energy surface for rotation around the S-S bond shows distinct minima and maxima.



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Caption: Key conformers based on the C-S-S-C dihedral angle.

- **Gauche Conformations ($\approx \pm 90^\circ$):** These are the global energy minima. The two sec-butyl groups are in a staggered arrangement, minimizing both lone-pair repulsion on the sulfur atoms and steric clash between the alkyl groups.^[3]
- **Cis Transition State (0°):** This conformation represents a high-energy rotational barrier due to the eclipsing of both the sulfur lone pairs and the bulky sec-butyl groups. This pathway is highly unfavorable.^[7]
- **Trans Transition State (180°):** While this conformation alleviates the steric clash of the alkyl groups, it maximizes the repulsion between the sulfur p-type lone pairs. For smaller disulfides, this is an energy barrier, though typically lower than the cis barrier. Studies on bulkier disulfides, such as di-t-butyl disulfide, show that the trans barrier is significantly lower than the cis barrier, making it the preferred pathway for conformational isomerization.^[7] We can confidently predict similar behavior for **sec-butyl disulfide**.

The presence of the chiral sec-butyl centers (R,R), (S,S), and (R,S) diastereomers will further complicate the potential energy surface, leading to a family of low-energy gauche structures with slightly different energies and geometries. A full theoretical study would need to analyze each of these stereoisomers independently.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide an indispensable framework for understanding the molecular geometry of **sec-butyl disulfide**. The molecule is predicted to strongly favor a gauche conformation with a C-S-S-C dihedral angle between 90° and 114°, a slight increase from less substituted disulfides due to steric hindrance from the sec-butyl groups.^[7] The primary pathway for isomerization between the stable gauche minima is expected to occur via the trans rotational barrier, which is significantly lower in energy than the sterically prohibited cis barrier.^[7]

This detailed conformational analysis is not merely academic; it provides the foundational data needed for molecular dynamics simulations, rational drug design, and the interpretation of spectroscopic data for complex organosulfur compounds.

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